molecular formula C15H25P B8354767 Benzyl-di-t-butylphosphine CAS No. 27286-19-7

Benzyl-di-t-butylphosphine

Cat. No.: B8354767
CAS No.: 27286-19-7
M. Wt: 236.33 g/mol
InChI Key: LIDMEVMARAKSDE-UHFFFAOYSA-N
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Description

Benzyl-di-t-butylphosphine is a useful research compound. Its molecular formula is C15H25P and its molecular weight is 236.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

27286-19-7

Molecular Formula

C15H25P

Molecular Weight

236.33 g/mol

IUPAC Name

benzyl(ditert-butyl)phosphane

InChI

InChI=1S/C15H25P/c1-14(2,3)16(15(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3

InChI Key

LIDMEVMARAKSDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(CC1=CC=CC=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Di-t-butylchlorophosphine (75.0 g (0.415 mole)) and 0.5 mole of 12M solution of benzylmagnesium chloride in THF (200 ml) were refluxed under argon for 2 days. The reaction mixture was allowed to cool off to RT and an aqueous solution of ammonium chloride was added slowly. The organic phase was separated, and dried with magnesium sulfate. After removal of the solvent, the product was purified by distillation in vacuum. The yield of benzyl-di-t-butylphosphine was 94.3 g (96%) with b.p. 56-59° C./0.1 mm. 31-P-NMR (CDCl3)+36.63 ppm. 1H NMR (CDCl3) 1.18 (s, 9H, Me3C), 1.20 (s, 9H, Me3C), 2.90 (d, 2JPH=2.92 Hz, P—CH2-Ph), 7.1-7:6 (m, 5H, aromatic protons).
Quantity
75 g
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reactant
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solution
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Synthesis routes and methods II

Procedure details

In a 200 ml four-necked flask thoroughly purged with nitrogen, a Grignard reagent solution previously prepared from 8.2 g (0.065 mol) of benzyl chloride and 2.1 g (0.085 mol) of metallic magnesium in 50 ml of tetrahydrofuran, and 0.055 g (0.0003 mol (corresponding to 0.6% by mol)) of copper(II) bromide were placed. To the contents of the flask, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride was dropwise added as it is without being dissolved in a solvent, over a period of 1 hour at a temperature in the vicinity of 40° C. After the dropwise addition was completed, stirring was conducted at a temperature of 40° C. to 45° C. for 3 hours. After the temperature of the reaction solution was returned to room temperature, 20 ml of toluene and 20 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, followed by further distillation. Then, fractions given by distillation at 145° C. to 150° C. under reduced pressure of 0.5 Torr were collected. As a result, 10.6 g (purity: 98.5%) of the aimed di-tert-butylbenzylphosphine was obtained as an oily substance. The yield was 88.3%.
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Grignard reagent
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50 mL
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copper(II) bromide
Quantity
0.055 g
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9 g
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